molecular formula C11H9Cl2N B593170 2,7-Dichloro-3-ethylquinoline CAS No. 132118-51-5

2,7-Dichloro-3-ethylquinoline

Cat. No.: B593170
CAS No.: 132118-51-5
M. Wt: 226.1
InChI Key: CPMBFXPQWNYBMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2,7-Dichloro-3-ethylquinoline, can be achieved through various methods. Some of the classical methods include the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloro-3-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 2,7-Dichloro-3-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes or as a ligand that binds to specific receptors . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 2,7-Dichloro-3-ethylquinoline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

2,7-dichloro-3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMBFXPQWNYBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653607
Record name 2,7-Dichloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-51-5
Record name 2,7-Dichloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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